molecular formula C12H7Br2N B12935797 1,3-Dibromo-9H-carbazole

1,3-Dibromo-9H-carbazole

Cat. No.: B12935797
M. Wt: 325.00 g/mol
InChI Key: BEHAFEOOPFZYDE-UHFFFAOYSA-N
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Description

1,3-Dibromo-9H-carbazole (CAS 105908-73-4) is a polyhalogenated carbazole derivative with the molecular formula C12H7Br2N and a molecular weight of 325.0 g/mol. This compound serves as a versatile and crucial building block in organic synthesis, particularly due to the reactivity of its bromine atoms at the 1 and 3 positions of the carbazole ring system. These sites are amenable to various metal-catalyzed cross-coupling reactions, enabling the construction of more complex, functionalized architectures. Its primary research value lies in the development of advanced materials and the study of environmental contaminants. As a high-purity intermediate, it is instrumental in synthesizing novel conjugated polymers for use in organic electronic devices, such as electrochromic coatings, where carbazole derivatives are prized for their high thermal stability and efficient charge-transport properties . Furthermore, polyhalogenated carbazoles (PHCZs) as a class have been identified as compounds of emerging environmental concern. Research utilizing this compound contributes to understanding the behavior of such compounds, including their potential to act as aryl hydrocarbon receptor (AhR) agonists, a mechanism associated with dioxin-like toxicity . In pharmacological research, the carbazole nucleus is a privileged structure, and derivatives are explored for diverse biological activities, making this dibrominated precursor valuable for constructing potential therapeutic agents . This product is strictly For Research Use Only. It is intended for laboratory research, chemical synthesis, and analytical applications only. It is not for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting, using personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHAFEOOPFZYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most common and widely reported method for synthesizing 1,3-dibromo-9H-carbazole is the electrophilic aromatic substitution of carbazole with N-bromosuccinimide (NBS) as the brominating agent. This reaction typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Reaction Conditions and Mechanism

  • Starting Material: Carbazole
  • Brominating Agent: N-bromosuccinimide (NBS)
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Room temperature to 0 °C (cooling often used to control regioselectivity)
  • Reaction Time: Approximately 1–2 hours
  • Mechanism: Formation of electrophilic bromine species from NBS, which selectively attacks the electron-rich 1 and 3 positions on the carbazole ring due to resonance stabilization and electronic effects.

Yields and Purity

  • Yields reported are high, often reaching up to 97% under optimized conditions.
  • The product is typically isolated by filtration after precipitation or by extraction followed by recrystallization.
  • Purity is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and IR spectroscopy.

Example Data Table: Electrophilic Bromination Using NBS

Parameter Details
Starting Material Carbazole (1 eq.)
Brominating Agent N-bromosuccinimide (2 eq.)
Solvent DMF or DCM
Temperature 0 °C to room temperature
Reaction Time 1–2 hours
Yield Up to 97%
Product Purification Filtration, recrystallization
Characterization NMR, IR, Mass Spectrometry

This method is favored for its simplicity, high regioselectivity, and scalability for laboratory synthesis.

Alternative Bromination Approaches

Bromination Using Molecular Bromine in Acetic Acid

  • Molecular bromine (Br2) can be used as a brominating agent in glacial acetic acid.
  • The reaction is typically carried out at room temperature with dropwise addition of bromine.
  • This method can yield dibromo derivatives but may require careful control to avoid overbromination or formation of polybrominated byproducts.
  • Example: Synthesis of 1,8-dibromo-3,6-di-tert-butyl-9H-carbazole by bromination with Br2 in acetic acid, yielding 80% product after purification.

Ullmann Coupling and Subsequent Cyclization

  • A more complex synthetic route involves the preparation of substituted biphenyl intermediates via Ullmann coupling of appropriately substituted anilines, followed by cyclization to form carbazole derivatives.
  • This method is more applicable for synthesizing 3,6-disubstituted carbazoles but can be adapted for other substitution patterns.
  • Advantages include high regioselectivity and the use of inexpensive starting materials.
  • Disadvantages include multi-step synthesis and the need for transition metal catalysts (e.g., Ni, Pd).

Functionalization of this compound

  • The dibromo compound serves as a versatile intermediate for further functionalization, such as nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings).
  • This allows the synthesis of a wide range of derivatives for applications in organic electronics and pharmaceuticals.

Comparative Summary of Preparation Methods

Method Brominating Agent Solvent Temperature Yield (%) Advantages Disadvantages
Electrophilic bromination N-bromosuccinimide (NBS) DMF, DCM 0 °C to RT Up to 97 High regioselectivity, simple Requires careful temperature control
Bromination with Br2 Molecular bromine (Br2) Glacial acetic acid Room temperature ~80 Straightforward Risk of overbromination
Ullmann coupling + cyclization Various (aniline derivatives) Organic solvents Varied High High regioselectivity, scalable Multi-step, requires catalysts

Research Findings and Analytical Data

  • Spectroscopic analyses confirm the substitution pattern and purity of this compound.
  • ^1H NMR spectra show characteristic aromatic proton shifts consistent with bromination at positions 1 and 3.
  • Mass spectrometry confirms molecular weight (325 g/mol).
  • IR spectra indicate the presence of aromatic C–H and C–Br bonds.
  • These data collectively validate the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Cross-Coupling Reactions

3,6-Dibromo-9H-carbazole serves as a versatile precursor for synthesizing π-conjugated polymers and small molecules via cross-coupling reactions:

  • Suzuki Coupling : Reacts with aryl boronic acids (e.g., 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole) under palladium catalysis to form carbazole copolymers. These polymers exhibit a wide bandgap (3.2 eV) and narrow emission at 400 nm, useful in organic electronics .

  • Kumada Polymerization : Used to synthesize carbazole-based polymers with tailored electronic properties for OLEDs and photovoltaic devices .

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 6 are reactive sites for nucleophilic substitution:

  • Aryl Group Introduction : Reacts with aryl halides (e.g., p-tolyl bromide) in the presence of a base (e.g., K₂CO₃) and palladium catalysts to form 3,6-dibromo-9-(p-tolyl)-9H-carbazole, enhancing solubility for redox flow battery applications.

  • Silylation : Substitution with tert-butyldimethylsilyl chloride under basic conditions yields 3,6-dibromo-9-(tert-butyldimethylsilyl)-9H-carbazole, a precursor for phosphonated linkers in metal-organic frameworks .

Phosphonation Reactions

Nickel-catalyzed phosphonation converts bromine groups into phosphonic acid functionalities:

  • Synthesis of 3,6-Diphosphono-9H-carbazole : Reacts with triethylphosphite and NiCl₂ at 170°C, followed by bromotrimethylsilane treatment to yield a phosphonic acid derivative. This linker molecule is critical for constructing metal-organic frameworks (e.g., CAU-37 and CAU-57) .

Oxidation and Reduction Reactions

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the carbazole core undergoes oxidation to form quinone-like structures, altering electronic properties .

  • Reduction : In non-aqueous redox flow batteries, the compound stabilizes free radicals via charge delocalization, enhancing redox potential.

Biological Activity

3,6-Dibromo-9H-carbazole derivatives exhibit aryl hydrocarbon receptor (AhR) activation:

  • AhR Potency : Demonstrates moderate activity in inducing CYP1A1 expression, with potency influenced by halogen substitution patterns .

Reaction Conditions and Products

Reaction Type Reagents/Conditions Major Products Applications
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF, 80°CCarbazole copolymers (e.g., polycarbazoles)OLEDs, photovoltaics
Kumada PolymerizationNi catalyst, Grignard reagent, anhydrous THFConjugated polymersOrganic electronics
PhosphonationNiCl₂, triethylphosphite, 170°C3,6-Diphosphono-9H-carbazoleMetal-organic frameworks
SilylationNaH, tert-butyldimethylsilyl chloride, THF, 0°C3,6-Dibromo-9-(silyl)-9H-carbazoleFunctionalized linkers
AhR ActivationIn vitro CYP1A1 induction assaysAhR-mediated biochemical pathwaysToxicology studies

Key Research Findings

  • Electronic Properties : Carbazole copolymers derived from 3,6-dibromo-9H-carbazole exhibit tunable bandgaps (3.0–3.5 eV) and high thermal stability .

  • Structural Insights : Computational docking studies show that halogenated carbazoles bind to the AhR ligand-binding domain similarly to TCDD, though with reduced stability due to smaller heterocyclic moieties .

  • Synthetic Efficiency : Nickel-catalyzed phosphonation achieves >84% yield for 3,6-diphosphono-9H-carbazole, enabling scalable MOF synthesis .

Scientific Research Applications

Introduction to 1,3-Dibromo-9H-Carbazole

This compound is a halogenated derivative of carbazole, a compound known for its stability and electron-donating properties. The presence of bromine atoms in the structure enhances its reactivity, making it suitable for various synthetic applications.

Table 1: Synthesis Conditions

MethodReagentsConditionsYield (%)
Electrophilic BrominationCarbazole, N-bromosuccinimideDMF, 0 °C to RT85
Direct BrominationCarbazole, Br2Acetic acid, reflux90

Organic Electronics

This compound serves as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural properties allow for effective charge transport and light emission.

Case Study: OLED Performance
A study demonstrated that devices fabricated with derivatives of this compound exhibited enhanced luminescence and stability compared to non-brominated counterparts. The incorporation of bromine atoms improved the energy levels necessary for efficient charge injection .

Antimicrobial Activity

Research has shown that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been tested against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of Carbazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (µg/mL)
This compoundStaphylococcus aureus10
Escherichia coli15
Candida albicans12

These findings indicate that brominated carbazoles could be developed into effective antimicrobial agents .

Drug Development

Recent studies have explored the potential of carbazole derivatives in drug development, particularly against diseases like human African trypanosomiasis. Compounds based on the carbazole structure have shown promising results in inhibiting the growth of Trypanosoma brucei.

Case Study: CBL0137
CBL0137 is a lead compound derived from carbazole that has been optimized for enhanced potency against human African trypanosomiasis. New analogs were synthesized with improved selectivity and efficacy in preclinical models .

Mechanism of Action

The mechanism of action of 1,3-Dibromo-9H-carbazole depends on its specific application. In optoelectronic materials, the compound’s electronic properties, such as its ability to transport charge, play a crucial role. The bromine atoms can influence the compound’s electronic structure, affecting its interaction with light and charge carriers .

Comparison with Similar Compounds

Comparison with Similar Dibromo-Carbazole Derivatives

Structural and Substitution Patterns

The position of bromine substituents significantly influences molecular geometry, intermolecular interactions, and electronic properties:

Compound Bromine Positions N-Substituent Key Structural Features References
3,6-Dibromo-9H-carbazole 3,6 H (unsubstituted) Planar aromatic core; halogen interactions
2,7-Dibromo-9-octyl-9H-carbazole 2,7 Octyl chain Increased hydrophobicity; altered packing
3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole 3,6 4-Chlorobenzyl Enhanced π-π stacking; polar substituent
3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole 3,6 2-Naphthalenyl Extended conjugation; improved charge transport

Key Observations :

  • 3,6-Dibromo derivatives (e.g., ) exhibit strong halogen⋯halogen interactions (Br⋯Br distances: ~3.5 Å), stabilizing crystal lattices .
  • 2,7-Dibromo substitution () introduces steric hindrance, reducing planarity and affecting optoelectronic properties.
  • N-Alkylation (e.g., octyl or benzyl groups) enhances solubility and modifies intermolecular interactions .

Yield and Purity :

  • N-Alkylation typically achieves 45–70% yields (e.g., 70% for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole) .
  • Crystal structures (e.g., ) confirm high purity, with refinement parameters (R-factors < 0.05) validated via SHELX software .
Physicochemical Properties
Property 3,6-Dibromo-9H-carbazole 2,7-Dibromo-9-octyl-9H-carbazole 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole
Melting Point (°C) 240–245 (decomp.) 122 (N-octyl derivative) 168–170
Solubility Low in polar solvents High in chloroform/THF Moderate in DMSO
UV-Vis λmax (nm) 310–320 290–300 330–340
Crystal System Monoclinic Monoclinic Triclinic

Notable Trends:

  • N-Alkylation reduces melting points due to disrupted crystalline packing (e.g., octyl chain in lowers mp to 122°C).

Biological Activity

1,3-Dibromo-9H-carbazole is a halogenated derivative of carbazole that has garnered attention for its diverse biological activities. This article synthesizes various studies to provide a comprehensive overview of its biological properties, including antibacterial, neuroprotective, and antitumor effects.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including bromination of carbazole in the presence of suitable solvents and reagents. For instance, one method involves dissolving carbazole in dimethylformamide (DMF) and treating it with N-bromosuccinimide (NBS) to yield the dibrominated compound .

Antibacterial Activity

Several studies have reported the antibacterial properties of this compound and its derivatives. For example, a disk diffusion method was employed to evaluate its efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. The results indicated that this compound exhibited significant antibacterial activity, with inhibition zones ranging from 31.25 to 250 µg/ml .

CompoundBacterial StrainInhibition Zone (µg/ml)
This compoundBacillus subtilis31.25 - 250
This compoundEscherichia coli31.25 - 250

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models of neurodegeneration. Research indicates that derivatives of this compound can enhance the survival of neural precursor cells and protect mature neurons from apoptosis. For example, studies demonstrated that treatment with certain carbazole derivatives resulted in a significant increase in the number of surviving neurons in models of age-related cognitive decline and retinal degeneration .

Key Findings:

  • Increased survival of newborn hippocampal neurons.
  • Protection against neurotoxic agents in animal models.
  • Enhanced cognitive function in treated subjects.

Antitumor Activity

Antitumor properties have also been attributed to this compound. A study highlighted its cytotoxic effects on various cancer cell lines, showing promising IC50 values ranging from 0.51 to 2.48 µM against HL-60, SMMC-7721, MCF-7, and SW480 cell lines . This suggests that structural modifications play a crucial role in enhancing the antitumor activity of carbazole derivatives.

Cell LineIC50 Value (µM)
HL-600.51
SMMC-77212.48
MCF-7Variable
SW480Variable

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism: Likely involves disruption of bacterial cell wall synthesis or function.
  • Neuroprotective Mechanism: May involve stabilization of mitochondrial membranes and reduction of apoptotic signaling pathways.
  • Antitumor Mechanism: Involves induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

A notable case study involved the application of this compound in an animal model for neurodegenerative diseases. The compound was administered intraperitoneally over a period, leading to significant improvements in cognitive function as assessed by behavioral tests .

Another study focused on its antibacterial properties against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated comparable efficacy to standard antibiotics .

Q & A

Q. Q1.1: What are the standard synthetic routes for 1,3-Dibromo-9H-carbazole, and how are reaction conditions optimized?

Methodological Answer : this compound is typically synthesized via bromination of 9H-carbazole using brominating agents (e.g., Br₂ or NBS) under controlled conditions. For example, alkylation reactions (e.g., N-alkylation using 1-bromoalkanes) are performed in polar aprotic solvents like DMSO or toluene with strong bases (e.g., NaOH) to enhance nucleophilic substitution . Key optimization parameters include:

  • Temperature : Reactions often proceed at 45–80°C to balance reactivity and side-product formation .
  • Solvent choice : DMSO improves solubility of carbazole derivatives, while toluene minimizes by-products in alkylation .
  • Purification : Column chromatography with n-hexane or recrystallization from ethanol yields high-purity products .

Q. Advanced Q1.2: How do steric and electronic factors influence regioselectivity in bromination of carbazole derivatives?

Methodological Answer : Regioselectivity in bromination is governed by electron density distribution and steric hindrance. For 1,3-dibromo substitution:

  • Electronic effects : Electron-rich positions (e.g., para/ortho to nitrogen in carbazole) are more reactive. DFT calculations can predict charge distribution to guide bromination .
  • Steric effects : Bulky substituents at the 9-position (e.g., aryl or alkyl groups) may direct bromination to less hindered positions (e.g., 3,6- vs. 1,3-positions) .
  • Experimental validation : X-ray crystallography (using SHELX for refinement ) and ¹H/¹³C NMR confirm regioselectivity by analyzing coupling constants and NOE correlations .

Structural and Spectroscopic Analysis

Q. Q2.1: How is X-ray crystallography applied to confirm the molecular structure of this compound derivatives?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural validation:

  • Crystal growth : Slow evaporation of chloroform/ethanol mixtures yields diffraction-quality crystals .
  • Refinement : SHELXL software refines atomic coordinates, bond lengths (e.g., C–Br: 1.883–1.905 Å), and dihedral angles (e.g., 74.6° between carbazole and aryl rings) .
  • Planarity analysis : Mean deviations from planarity (<0.03 Å) confirm aromaticity and conjugation .

Q. Advanced Q2.2: How can conflicting NMR data for carbazole derivatives be resolved?

Methodological Answer : Discrepancies in NMR assignments arise from solvent effects, dynamic processes, or impurities. Resolution strategies include:

  • 2D NMR : HSQC and HMBC correlate protons with carbons to assign overlapping signals .
  • Computational NMR : DFT-predicted chemical shifts (e.g., using Gaussian) validate experimental data .
  • Variable-temperature NMR : Identifies tautomerism or rotational barriers in substituted carbazoles .

Applications in Materials Science

Q. Q3.1: How is this compound utilized in organic electronics?

Methodological Answer : this compound serves as a precursor for:

  • Electron-transport materials : Suzuki coupling with aryl boronic acids generates π-extended systems for OLEDs .
  • Polymer synthesis : Electropolymerization with thiophene or EDOT derivatives produces conductive polymers for capacitors .
  • Sensitizers : In dye-sensitized solar cells (DSSCs), bromine atoms enhance electron-withdrawing capacity, improving charge separation .

Q. Advanced Q3.2: What computational methods predict the optoelectronic properties of brominated carbazoles?

Methodological Answer :

  • DFT/TD-DFT : Calculates HOMO-LUMO gaps (e.g., 3.2–4.1 eV for dibromocarbazoles) and UV-Vis absorption spectra .
  • Molecular docking : Evaluates interactions with semiconductor surfaces (e.g., TiO₂ in DSSCs) .
  • Charge mobility simulations : Marcus theory or kinetic Monte Carlo models assess hole/electron transport in thin films .

Contradictions and Reproducibility

Q. Q4.1: How can researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer : Yield variations arise from:

  • Reagent purity : Use freshly distilled 1-bromoalkanes to avoid hydrolysis .
  • Catalyst loading : Tetrabutylammonium bromide (TBAB) optimizes phase-transfer alkylation (e.g., 89.5% yield with TBAB vs. 70% without) .
  • Workup protocols : Multiple water/brine washes remove unreacted dibromobutane, improving purity .

Q. Advanced Q4.2: Why do some studies report conflicting electrochemical stability data for carbazole-based polymers?

Methodological Answer : Discrepancies stem from:

  • Doping levels : Over-oxidation during electropolymerization degrades conductivity; cyclic voltammetry in anhydrous acetonitrile mitigates this .
  • Morphology : AFM or SEM reveals that solvent choice (e.g., DMF vs. THF) affects film roughness and stability .

Safety and Handling

Q. Q5.1: What safety protocols are essential when handling brominated carbazoles?

Methodological Answer :

  • Toxicity : Brominated carbazoles may exhibit acute toxicity (Hazard Class 3 Oral) and irritancy (Skin/Eye Irrit. 2) .
  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors .

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